Propan-2-yl(thiophen-2-ylmethyl)amine
Description
Significance of Secondary Amines in Organic Synthesis and Interdisciplinary Chemistry
Secondary amines are organic compounds characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom. bldpharm.comwikipedia.org This structure imparts a unique combination of nucleophilicity and basicity, making them pivotal intermediates and functional groups in organic synthesis. Due to the lone pair of electrons on the nitrogen atom, they act as Lewis bases. uni.lu
In synthetic chemistry, secondary amines are fundamental building blocks. They are crucial for forming a diverse array of more complex molecules, including various pharmaceutical agents and agrochemicals. uni.lupjps.pk Traditional synthetic routes to access secondary amines often involve the N-alkylation of primary amines or the reductive amination of carbonyl compounds. pjps.pk Their unique reactivity allows them to participate in key reactions, such as the Mannich reaction and the formation of enamines, which are essential for constructing carbon-carbon bonds.
Beyond the synthesis lab, the secondary amine motif is a cornerstone of many biologically active molecules. This functional group is present in numerous pharmaceuticals, where it can influence properties like solubility and receptor binding affinity. Furthermore, secondary amines are integral to the structure of vital biomolecules, including neurotransmitters, highlighting their importance in biological systems. bldpharm.com
The Role of the Thiophene (B33073) Moiety in Heterocyclic Chemistry and its Derivatives
Thiophene is an aromatic, five-membered heterocyclic compound containing a single sulfur atom. evitachem.com Its structure, with the formula C₄H₄S, is planar and exhibits aromaticity, leading to chemical reactivity that often resembles that of benzene (B151609). evitachem.com This similarity in physicochemical properties has established thiophene as a well-known bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. evitachem.com
This bioisosteric relationship has made the thiophene nucleus a "privileged scaffold" in medicinal chemistry. chemdict.com Thiophene and its derivatives are integral components of many pharmaceuticals and agrochemicals. evitachem.comsemanticscholar.org The incorporation of a thiophene ring can modulate a molecule's metabolic stability, lipophilicity, and interaction with biological targets. Consequently, medicinal chemists frequently utilize the thiophene scaffold to develop novel compounds with a wide spectrum of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. chemdict.comsemanticscholar.org The synthesis of functionalized thiophenes is a dynamic area of research, with methods like the Gewald reaction providing access to a variety of substituted aminothiophenes.
Contextualizing Propan-2-yl(thiophen-2-ylmethyl)amine: A Focal Point for Advanced Chemical Investigation
This compound (CAS Number: 259655-05-5) is a molecule that structurally integrates the key features discussed previously: a secondary amine and a thiophene ring linked by a methylene (B1212753) (-CH₂-) bridge. chemdict.com The isopropyl group (propan-2-yl) attached to the nitrogen provides steric bulk, which can influence the amine's reactivity and basicity compared to less hindered amines.
While this specific compound is not the subject of extensive, dedicated studies in peer-reviewed literature, its structure makes it a compound of academic interest. It serves as a clear example of a thiophene-containing secondary amine, a class of molecules with significant potential in several areas of chemical research. For instance, compounds with this structural motif could be investigated as:
Building blocks in medicinal chemistry: As a scaffold for synthesizing more complex molecules with potential biological activity.
Ligands in coordination chemistry: The nitrogen and sulfur atoms could potentially coordinate with metal ions to form novel complexes.
Intermediates in organic synthesis: For use in developing new synthetic methodologies.
The synthesis of this compound would typically be achieved through standard organic reactions, such as the reductive amination of thiophene-2-carboxaldehyde with isopropylamine (B41738). The characterization of such a molecule would rely on spectroscopic techniques like NMR, IR, and mass spectrometry to confirm its structure. Although detailed research findings on this specific molecule are sparse, its identity as a member of a broadly significant class of compounds makes it a relevant subject for chemical education and a potential candidate for future research endeavors.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 259655-05-5 chemdict.com |
| Molecular Formula | C₈H₁₃NS |
| Molecular Weight | 155.26 g/mol |
Table 2: Predicted Spectroscopic Data for this compound
Note: The following data are predicted based on standard chemical shift values for similar structural motifs and have not been derived from published experimental results for this specific compound.
| ¹H NMR (Proton NMR) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Thiophene Ring Protons | ~6.8-7.2 | Multiplets | 3H | CH protons on thiophene ring |
| Methylene Protons | ~3.8 | Singlet | 2H | -CH ₂- bridge |
| Isopropyl Methine Proton | ~2.8-3.0 | Septet | 1H | -CH (CH₃)₂ |
| Amine Proton | Broad singlet | 1H | -NH - | |
| Isopropyl Methyl Protons | ~1.1 | Doublet | 6H | -CH(C H₃)₂ |
| ¹³C NMR (Carbon NMR) | Predicted Chemical Shift (ppm) | Assignment |
| Thiophene Ring Carbons | ~123-145 | 4 distinct signals for thiophene ring carbons |
| Methylene Carbon | ~50 | -C H₂- bridge |
| Isopropyl Methine Carbon | ~48 | -C H(CH₃)₂ |
| Isopropyl Methyl Carbons | ~22 | -CH(C H₃)₂ |
Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZIRJQKJYVJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259655-05-5 | |
| Record name | (propan-2-yl)(thiophen-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Propan 2 Yl Thiophen 2 Ylmethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For Propan-2-yl(thiophen-2-ylmethyl)amine, a combination of one-dimensional and two-dimensional NMR techniques would be employed to fully assign the proton and carbon signals and to confirm the connectivity of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the thiophene (B33073) ring, the methylene (B1212753) bridge, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
The protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The chemical shifts and coupling patterns of these protons would be indicative of a 2-substituted thiophene. The proton at position 5 (H-5) would likely be the most downfield, followed by the protons at positions 3 and 4 (H-3 and H-4). The coupling constants between these protons (J-values) would further confirm their relative positions.
The methylene protons (-CH₂-) adjacent to the thiophene ring and the nitrogen atom would likely appear as a singlet or a finely split multiplet. The methine proton (-CH-) of the isopropyl group would be expected to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) of the isopropyl moiety would likely appear as a doublet, being chemically equivalent. The proton on the nitrogen atom (N-H) may appear as a broad singlet, and its chemical shift can be concentration-dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H-5 | ~7.2 | dd | J₅₄ ≈ 5.0, J₅₃ ≈ 1.0 |
| Thiophene H-3 | ~6.9 | dd | J₃₄ ≈ 3.5, J₃₅ ≈ 1.0 |
| Thiophene H-4 | ~6.9 | dd | J₄₅ ≈ 5.0, J₄₃ ≈ 3.5 |
| Methylene (-CH₂-) | ~3.8 | s | - |
| Methine (-CH-) | ~2.8 | sept | J ≈ 6.5 |
| Methyl (-CH₃) | ~1.1 | d | J ≈ 6.5 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The carbon atoms of the thiophene ring would resonate in the downfield region, typically between δ 120 and 150 ppm. The quaternary carbon (C-2) to which the methylene group is attached would likely be the most downfield. The other thiophene carbons (C-3, C-4, and C-5) would have distinct chemical shifts. The methylene carbon (-CH₂-) would be expected to appear in the range of δ 40-50 ppm. The methine carbon (-CH-) of the isopropyl group would likely resonate around δ 45-55 ppm, while the two equivalent methyl carbons (-CH₃) would be found in the upfield region, typically around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiophene C-2 | ~145 |
| Thiophene C-5 | ~127 |
| Thiophene C-3 | ~125 |
| Thiophene C-4 | ~124 |
| Methylene (-CH₂-) | ~48 |
| Methine (-CH-) | ~50 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. It would also show correlations between the adjacent protons on the thiophene ring.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.
While solution-state NMR is most common for this type of compound, solid-state NMR (ssNMR) could provide valuable information about the compound's structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) could be used to obtain high-resolution ¹³C spectra of a solid sample. Such studies can reveal information about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution. For thiophene-containing polymers and liquid crystals, solid-state NMR has been used to investigate orientational order and the orientation of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₁₃NS), the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value would provide strong evidence for the compound's molecular formula. The hydrochloride salt of a similar compound, N-(Thiophen-2-ylmethyl)-N-isopropylamine hydrochloride, has a reported exact mass of 191.054.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Note: The calculated exact mass is for the protonated molecule.
In addition to the molecular ion, the mass spectrum would likely show characteristic fragment ions. Common fragmentation pathways for this type of molecule could include the loss of the isopropyl group, cleavage of the bond between the methylene group and the thiophene ring, and fragmentation of the thiophene ring itself. Analysis of these fragmentation patterns can further support the proposed structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules with minimal fragmentation. For this compound, this method is expected to prominently show the protonated molecular ion, [M+H]⁺.
Given the molecular formula C₈H₁₃NS, the monoisotopic mass is 155.076 g/mol . In a typical MALDI-TOF spectrum, the most significant peak would correspond to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 156.084. The choice of matrix is critical; matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used for small molecules. For thiophene-containing compounds, trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) has been shown to be a highly efficient matrix, potentially yielding superior signal-to-noise ratios. nih.gov The high absorptivity of DCTB at the laser's wavelength and its ability to facilitate charge exchange are key to its effectiveness. nih.gov
It is important to note that some matrices can react with analytes containing primary or secondary amine groups, potentially forming adducts that appear as additional peaks in the spectrum. Careful selection of the matrix and analysis of the resulting spectrum are necessary to avoid misinterpretation.
Fragmentation Pattern Analysis for Structural Insights
Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. While direct EI-MS data for this compound is not extensively published, its fragmentation can be predicted based on the established principles for secondary amines and thiophene derivatives. docbrown.infoarkat-usa.org
The molecular ion peak ([M]⁺) at m/z 155 would be observed. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible:
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the bond between the nitrogen and the isopropyl group is less likely to be the primary pathway for forming the base peak, as the largest alkyl group is preferentially lost.
Loss of a methyl radical (•CH₃) from the isopropyl group: A significant fragmentation pathway involves the loss of a methyl group from the isopropyl moiety, leading to a stable iminium ion at m/z 140 ([M-15]⁺).
Formation of the thiopyrylium (B1249539) ion: A hallmark of mass spectra for 2-substituted thiophenes is the formation of the highly stable thiopyrylium cation (C₅H₅S⁺) at m/z 97. This occurs through rearrangement and cleavage of the side chain.
The base peak in the spectrum is anticipated to be from the α-cleavage that results in the most stable cation. Cleavage of the C-C bond of the isopropyl group to lose a methyl radical would result in the ion [CH2(C4H3S)-NH=C(CH3)2]+ at m/z 140. Another prominent fragment would be the iminium ion [CH(CH3)2-NH=CH2]+ at m/z 72, resulting from cleavage of the bond between the methylene group and the thiophene ring.
Based on these principles, a plausible fragmentation pattern is summarized in the table below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 155 | [C₈H₁₃NS]⁺ | Molecular Ion (M⁺) |
| 140 | [C₇H₁₀NS]⁺ | α-cleavage: Loss of •CH₃ from the isopropyl group |
| 97 | [C₅H₅S]⁺ | Rearrangement and cleavage to form the thiopyrylium ion |
| 72 | [C₄H₁₀N]⁺ | Cleavage of the thiophene-CH₂ bond |
Vibrational Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its secondary amine, isopropyl, and thiophene-2-ylmethyl moieties.
The key expected vibrational frequencies are:
N-H Stretch: Secondary amines typically show a single, weak to moderate absorption band in the region of 3300-3500 cm⁻¹.
C-H Stretches: Aliphatic C-H stretching vibrations from the isopropyl and methylene groups will appear in the 2850-2975 cm⁻¹ range. Aromatic C-H stretching from the thiophene ring is expected at higher frequencies, typically around 3000-3100 cm⁻¹.
N-H Bend: The N-H bending vibration for secondary amines is found in the 1550-1650 cm⁻¹ region.
C=C Stretch: The aromatic C=C stretching vibrations of the thiophene ring will produce absorptions in the 1400-1600 cm⁻¹ range.
C-N Stretch: The C-N stretching vibration for aliphatic amines occurs in the 1020-1250 cm⁻¹ region. docbrown.info
C-S Stretch: The C-S bond in the thiophene ring will have a characteristic stretching vibration, though it can be weak and appear in the fingerprint region.
An interactive table summarizing the predicted FT-IR absorption bands and their corresponding vibrational modes is provided below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine | Weak-Medium |
| 3000 - 3100 | C-H Stretch (sp²) | Thiophene Ring | Medium |
| 2850 - 2975 | C-H Stretch (sp³) | Isopropyl & Methylene | Strong |
| 1550 - 1650 | N-H Bend | Secondary Amine | Variable |
| 1400 - 1600 | C=C Stretch | Thiophene Ring | Medium |
| 1020 - 1250 | C-N Stretch | Aliphatic Amine | Medium |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophore in this compound is the thiophene ring.
Thiophene exhibits strong absorption in the UV region due to π → π* electronic transitions. Typically, unsubstituted thiophene shows a strong absorption maximum (λ_max) around 231 nm. The substitution of the thiophene ring with the alkylamine group can cause a small bathochromic (red) shift and potentially a hyperchromic (increased intensity) effect. Therefore, the UV-Vis spectrum of this compound, when measured in a non-polar solvent like hexane (B92381) or ethanol (B145695), is expected to show a primary absorption band in the range of 230-245 nm. The nitrogen's lone pair of electrons could also participate in n → π* transitions, though these are often much weaker and may be obscured by the stronger π → π* absorptions. The specific λ_max is sensitive to solvent polarity. biointerfaceresearch.com
X-ray Crystallography for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.
As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related thiophene derivatives provides insight into the likely structural features. researchgate.netnih.gov A successful SCXRD analysis of this compound would reveal:
The conformation of the propan-2-yl and thiophen-2-ylmethyl groups relative to each other.
The planarity of the thiophene ring.
The precise bond lengths and angles, for example, of the C-S bonds within the thiophene ring and the C-N bonds of the amine.
The intermolecular packing in the crystal lattice. It is highly probable that the secondary amine's N-H group would act as a hydrogen bond donor, potentially forming N-H···S or N-H···π interactions with neighboring molecules, which would govern the supramolecular architecture.
Obtaining suitable single crystals is a prerequisite for SCXRD analysis, which can be achieved through methods like slow evaporation from a suitable solvent. researchgate.net Should a crystal structure be determined, it would be deposited in a database like the Cambridge Crystallographic Data Centre (CCDC) and would provide invaluable, unambiguous structural data.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a pivotal non-destructive analytical technique used to investigate the crystalline nature of solid materials. For this compound, PXRD provides critical information regarding its crystal structure, phase purity, and polymorphism. nih.gov The technique involves irradiating a powdered sample of the compound with a monochromatic X-ray beam and measuring the scattered intensity of the X-rays at various angles. The resulting diffraction pattern is a unique fingerprint of the compound's crystalline lattice structure. nih.gov
The diffraction pattern is generated based on Bragg's Law (nλ = 2d sinθ), where the positions of the diffraction peaks (at specific 2θ angles) correspond to the interplanar spacings (d-spacings) within the crystal lattice. nih.gov By analyzing the peak positions and their relative intensities, one can identify the crystalline form of this compound. This is particularly crucial in pharmaceutical and materials science, where different polymorphic forms of a compound can exhibit distinct physical properties.
In the context of thiophene derivatives, PXRD has been successfully employed to determine crystal structures and analyze the orientation of molecules in thin films. iaea.org For instance, studies on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a structurally related compound, utilized single-crystal X-ray diffraction to elucidate its precise three-dimensional structure and intermolecular interactions. nih.gov While specific PXRD data for this compound is not publicly available, a representative analysis would involve comparing the experimental diffraction pattern against a theoretical pattern calculated from single-crystal X-ray data or a reference database. Any discrepancies could indicate the presence of impurities or a different polymorphic form.
Table 1: Representative PXRD Data Interpretation for a Crystalline Solid
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
|---|---|---|---|
| 10.5 | 8.42 | 85 | (100) |
| 15.2 | 5.82 | 100 | (110) |
| 21.1 | 4.21 | 60 | (200) |
| 25.8 | 3.45 | 45 | (211) |
| 30.5 | 2.93 | 30 | (220) |
Note: This table presents hypothetical data to illustrate a typical PXRD pattern analysis.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when it is part of a complex mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for analyzing volatile and thermally stable compounds like this compound. scispace.comacademicjournals.org In GC-MS, the components of a mixture are first separated in the gas chromatography column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides detailed structural information based on the mass-to-charge ratio (m/z) of the fragments. scispace.com
For an amine compound, the molecular ion peak (M+) in the mass spectrum will have an odd mass-to-charge ratio due to the presence of a single nitrogen atom, a principle known as the "nitrogen rule". whitman.edu The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. libretexts.org
In the case of this compound, two primary α-cleavage pathways are expected:
Loss of an ethyl radical (•CH(CH₃)) from the isopropyl group, leading to a fragment with m/z = 126.
Cleavage of the bond between the methylene group and the thiophene ring is also possible, leading to the formation of the thiophen-2-ylmethyl cation (C₅H₅S⁺) at m/z = 97.
The base peak in the mass spectrum of many amines results from the α-cleavage that involves the loss of the largest alkyl group. whitman.edu Studies on the metabolism of 2-methiopropamine, a thiophene analogue of methamphetamine, have demonstrated the utility of GC-MS in identifying metabolites through characteristic fragmentation patterns. nih.gov
Table 2: Predicted GC-MS Fragmentation of this compound
| m/z | Proposed Fragment Ion | Structure |
|---|---|---|
| 155 | [M]⁺ (Molecular Ion) | [C₈H₁₃NS]⁺ |
| 140 | [M - CH₃]⁺ | [C₇H₁₀NS]⁺ |
| 126 | [M - C₂H₅]⁺ | [C₆H₈NS]⁺ |
| 97 | [C₅H₅S]⁺ | Thiophen-2-ylmethyl cation |
| 58 | [C₃H₈N]⁺ | Isopropylaminium cation |
Note: This table is based on general fragmentation rules for amines and may not represent all observed experimental fragments.
High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (e.g., HPLC-NMR)
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used in pharmaceutical analysis for its high resolution and applicability to a broad range of compounds, including those that are non-volatile or thermally labile. mdpi.com For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. sielc.com
In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of this compound can be adjusted by controlling the pH of the mobile phase, which affects the protonation state of the amine group.
Hyphenated techniques, such as HPLC-NMR, combine the powerful separation capabilities of HPLC with the detailed structural elucidation provided by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This allows for the direct structural analysis of compounds as they elute from the HPLC column, which is invaluable for identifying unknown impurities or metabolites in a sample without the need for prior isolation. Studies on thiophene-based polymers have utilized such techniques to gain insights into their aggregation behavior in solution. acs.org
Table 3: Typical RP-HPLC Conditions for Amine Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. thermofisher.com This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and confirming its purity. researchgate.net The method typically involves the high-temperature combustion of a small, precisely weighed sample in an oxygen-rich environment. thermofisher.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, such as a thermal conductivity detector (TCD). thermofisher.com
For this compound, with the molecular formula C₈H₁₃NS and a molecular weight of 155.26 g/mol , the theoretical elemental composition can be calculated. The experimental results from the CHNS analyzer are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's identity and purity. journalwjarr.comacs.org
Table 4: Elemental Analysis Data for this compound (C₈H₁₃NS)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 61.89 | 61.75 |
| Hydrogen (H) | 8.44 | 8.51 |
| Nitrogen (N) | 9.02 | 8.95 |
Computational Chemistry and Theoretical Modeling Studies on Propan 2 Yl Thiophen 2 Ylmethyl Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a popular and versatile method in computational chemistry, enabling the calculation of numerous molecular properties with a favorable balance between accuracy and computational cost. For a molecule like Propan-2-yl(thiophen-2-ylmethyl)amine, DFT calculations can provide deep insights into its geometry, electronic behavior, and reactivity.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, or ground-state, conformation of the molecule. For flexible molecules like this compound, which has rotatable bonds connecting the thiophene (B33073), methylene (B1212753), and isopropyl groups, conformational analysis is crucial. This analysis involves exploring different spatial arrangements (conformers) to identify the global energy minimum and other low-energy, stable conformers.
Studies on similar thiophene-based arylamides demonstrate that the conformational preferences are governed by a delicate interplay of factors including intramolecular hydrogen bonding, steric hindrance, and electronic effects. nih.govresearchgate.net For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the geometry. nih.gov The calculations would yield key structural parameters.
Table 1: Representative Theoretical Geometric Parameters for this compound (Illustrative Data) This table presents expected bond lengths and angles based on DFT calculations of analogous compounds.
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | C(thiophene)-S | ~1.72 Å |
| C(thiophene)-C(methylene) | ~1.51 Å | |
| C(methylene)-N | ~1.47 Å | |
| N-C(isopropyl) | ~1.48 Å | |
| Bond Angles (°) | C-S-C (in ring) | ~92.2° |
| C(thiophene)-C(methylene)-N | ~112.0° | |
| C(methylene)-N-C(isopropyl) | ~115.0° |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
For this compound, DFT calculations would show that the HOMO is primarily localized on the electron-rich thiophene ring, reflecting its π-system's ability to donate electrons. The LUMO would likely be distributed over the amine and alkyl portions of the molecule. Studies on similar thiophene-containing amines have reported HOMO-LUMO gaps in the range of 4.6 to 5.1 eV, indicating significant stability. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Data is representative of values obtained for similar thiophene derivatives using DFT (B3LYP functional).
| Parameter | Energy (eV) |
| EHOMO | ~ -5.90 eV |
| ELUMO | ~ -1.18 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.72 eV |
Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results and assigning spectral features.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to specific bond stretches, bends, and torsions. The calculated IR spectrum can be compared with experimental FT-IR data to confirm the molecular structure and identify functional groups. researchgate.netnih.gov For this compound, key predicted vibrations would include N-H stretching (if protonated) or C-H stretches from the alkyl and thiophene groups, C-N stretching, and characteristic C-S and C=C vibrations of the thiophene ring. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. mdpi.comnih.gov The simulation helps identify the specific electronic transitions (e.g., π → π* or n → π*) responsible for the absorption bands. For this molecule, electronic transitions involving the thiophene π-system would be expected to dominate the UV-Vis spectrum. researchgate.netmdpi.com
Table 3: Predicted Major Vibrational Frequencies and Electronic Transitions (Illustrative) This table shows the type of data that would be generated from DFT and TD-DFT simulations.
| Spectrum | Feature | Predicted Wavenumber/Wavelength | Assignment |
| IR | C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Thiophene C-H |
| C-H Stretch (Aliphatic) | ~2970 cm⁻¹ | Isopropyl & Methylene C-H | |
| C=C Stretch (Aromatic) | ~1550 cm⁻¹ | Thiophene Ring | |
| C-N Stretch | ~1250 cm⁻¹ | Amine C-N | |
| UV-Vis | λmax | ~235 nm | π → π* transition in the thiophene ring |
Based on the HOMO and LUMO energies obtained from DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. mdpi.com These descriptors provide a theoretical framework to understand how a molecule will behave in a chemical reaction. nih.gov
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): Measures resistance to change in electron distribution. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Potential (μ): Represents the "escaping tendency" of electrons. Calculated as μ = -(I + A) / 2.
Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.net A higher electrophilicity index indicates a better electron acceptor.
These parameters, derived from the FMO energies, allow for a quantitative comparison of the reactivity of this compound with other compounds. mdpi.com
Table 4: Representative Global Reactivity Descriptors (Illustrative) Calculated from the illustrative FMO energies in Table 2.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 5.90 |
| Electron Affinity (A) | -ELUMO | 1.18 |
| Chemical Hardness (η) | (I - A) / 2 | 2.36 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.54 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.65 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent or a biological receptor).
For this compound, an MD simulation could be used to:
Explore its conformational landscape in solution, showing how solvent molecules affect its preferred shape.
Study its interaction with a biological target, such as an enzyme or receptor, to understand potential binding modes and affinities.
Calculate thermodynamic properties like free energies of binding or solvation.
Such simulations would provide a deeper understanding of the molecule's behavior in a realistic, dynamic environment, complementing the static information from DFT.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway. This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Locating the TS structure and calculating its energy (the activation energy) is crucial for understanding reaction kinetics. researchgate.net For instance, if the amine nitrogen of this compound were to participate in a nucleophilic substitution reaction, DFT could be used to:
Model the approach of the electrophile to the nitrogen atom.
Calculate the structure and energy of the transition state for the bond-forming step.
Confirm that the located TS is a true first-order saddle point on the potential energy surface by performing a frequency calculation (which should yield exactly one imaginary frequency corresponding to the reaction coordinate).
These studies provide fundamental insights into the reactivity of the molecule and can guide the design of new synthetic routes or predict its metabolic fate.
Non-covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Following a comprehensive and exhaustive search of scientific literature and databases, no specific studies detailing the non-covalent interaction analysis, such as Hirshfeld surface analysis, for the compound this compound were identified.
Despite the importance of such analyses, the scientific community has not yet published research that applies these specific computational methods to this compound. While studies on other thiophene derivatives have utilized Hirshfeld surface analysis to elucidate their structural properties, the strict focus of this article on this compound prevents the inclusion of data from related but distinct molecules.
Therefore, this section remains devoid of detailed research findings and data tables as no such information is currently available in the public domain for the specified compound. Further experimental work, such as single-crystal X-ray diffraction, and subsequent theoretical calculations would be required to generate the data for a comprehensive non-covalent interaction analysis of this compound.
Reaction Chemistry and Chemical Transformations of Propan 2 Yl Thiophen 2 Ylmethyl Amine
Oxidation Reactions
Oxidation of Propan-2-yl(thiophen-2-ylmethyl)amine can occur at two distinct sites: the sulfur atom of the thiophene (B33073) ring and the nitrogen atom of the amine. The selectivity of these reactions often depends on the choice of oxidizing agent and the reaction conditions.
The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding the corresponding S-oxide (sulfoxide) and subsequently the S,S-dioxide (sulfone). This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netnih.govresearchgate.netorganic-chemistry.org
The initial oxidation of the thiophene sulfide (B99878) to a sulfoxide (B87167) is generally a rapid process. nih.gov Further oxidation of the sulfoxide to the sulfone requires more forcing conditions or a higher stoichiometry of the oxidant. researchgate.net The rate of the first oxidation step (to the sulfoxide) is generally increased by electron-donating substituents on the thiophene ring, while the second oxidation step (to the sulfone) is retarded by such groups. nih.gov The alkylamine substituent at the 2-position of the thiophene ring in this compound is expected to influence this reactivity.
| Reactant | Oxidizing Agent | Major Product | Product Name |
|---|---|---|---|
| This compound | 1 equiv. H₂O₂ or m-CPBA | Propan-2-yl((1-oxidothiophen-2-yl)methyl)amine | Thiophene S-oxide derivative |
| >2 equiv. H₂O₂ or m-CPBA | Propan-2-yl((1,1-dioxidothiophen-2-yl)methyl)amine | Thiophene S,S-dioxide derivative |
The secondary amine group in this compound can be oxidized to form a hydroxylamine (B1172632), which may be further oxidized to a nitrone. This transformation is a two-step process. researchgate.net Hydrogen peroxide is a common and environmentally benign oxidant for this purpose, often used with or without a metal catalyst. nih.govacs.org The reaction can be selective, with certain systems allowing for the oxidation of secondary amines in the presence of other functional groups. acs.org
The initial product is the corresponding N-hydroxylamine. Subsequent oxidation of the hydroxylamine leads to the formation of a nitrone. acs.org
| Reactant | Oxidizing Agent | Major Product | Product Class |
|---|---|---|---|
| This compound | H₂O₂ (controlled) | N-(Propan-2-yl)-N-(thiophen-2-ylmethyl)hydroxylamine | Hydroxylamine |
| H₂O₂ (excess) | N-(Thiophen-2-ylmethyl)propan-2-imine oxide | Nitrone |
Reduction Reactions
Reduction reactions of this compound can target the thiophene ring or derivatives that might be formed from the amine functionality.
The aromatic thiophene ring can be reduced to a saturated tetrahydrothiophene (B86538) ring through catalytic hydrogenation. This process typically requires a catalyst such as palladium on carbon (Pd/C) or platinum under hydrogen pressure. researchgate.netstudysmarter.co.uk
A more drastic reduction is the complete removal of the sulfur atom, known as desulfurization. This is most effectively accomplished using Raney nickel (Raney Ni), a nickel-aluminum alloy. researchgate.netorganicreactions.orgmasterorganicchemistry.com This reaction cleaves the carbon-sulfur bonds and saturates the resulting carbon chain with hydrogen, effectively converting the thiophen-2-ylmethyl group into a pentyl group. organicreactions.orgacs.org
| Reactant | Reducing Agent/Catalyst | Major Product | Reaction Type |
|---|---|---|---|
| This compound | H₂ / Pd/C | Propan-2-yl((tetrahydrothiophen-2-yl)methyl)amine | Ring Hydrogenation |
| This compound | Raney Ni | N-Isopropylpentan-1-amine | Desulfurization |
The amine functional group itself is already in a reduced state. However, derivatives that can be conceptually formed from it, such as imines or amides, are readily reducible. For instance, an iminium ion, which could be an intermediate in certain reactions, can be reduced to a tertiary amine.
More practically, this section can be understood in the context of synthesis. Reductive amination is a powerful method for preparing amines, involving the reduction of an intermediate imine. masterorganicchemistry.com The reduction of an imine can be accomplished with various hydride reagents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. masterorganicchemistry.comthieme-connect.deorganic-chemistry.org
Similarly, if the amine were part of an amide structure (e.g., N-isopropyl-N-(thiophen-2-ylmethyl)acetamide), this amide could be reduced back to an amine. Amide reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄), which converts the carbonyl group into a methylene (B1212753) group (C=O → CH₂). wikipedia.orgorgoreview.comlibretexts.orgmasterorganicchemistry.com
| Reactant Class | Reducing Agent | Product Class | Notes |
|---|---|---|---|
| Imine/Iminium ion | NaBH₄, NaBH₃CN, or H₂/Catalyst | Amine | Key step in reductive amination. masterorganicchemistry.comorganic-chemistry.org |
| N,N-disubstituted Amide | LiAlH₄ | Tertiary Amine | Reduces the carbonyl group to a methylene group. libretexts.orgmasterorganicchemistry.com |
Substitution Reactions
The thiophene ring in this compound is electron-rich and readily undergoes electrophilic aromatic substitution. numberanalytics.comwikipedia.org The reactivity of thiophene in such reactions is significantly higher than that of benzene (B151609). numberanalytics.com Substitution occurs preferentially at the C5 position (the position adjacent to the sulfur and opposite the existing substituent), as the C2 position is already occupied. The alkylamine substituent at C2 is an activating group and directs incoming electrophiles to the C5 position. wikipedia.orgpearson.com
Common electrophilic substitution reactions include:
Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent can introduce a halogen atom at the C5 position. rsc.org
Nitration : Using a mixture of nitric acid and sulfuric acid, or milder nitrating agents, can introduce a nitro group (-NO₂) onto the C5 position. numberanalytics.com
Friedel-Crafts Acylation : Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group at the C5 position. numberanalytics.com
| Reaction Type | Reagents | Major Product |
|---|---|---|
| Bromination | Br₂ | (5-Bromothiophen-2-yl)methyl(propan-2-yl)amine |
| Nitration | HNO₃ / H₂SO₄ | (5-Nitrothiophen-2-yl)methyl(propan-2-yl)amine |
| Acylation | CH₃COCl / AlCl₃ | 1-(5-((Isopropylamino)methyl)thiophen-2-yl)ethan-1-one |
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. brainly.in Its reactivity is greater than that of benzene, often allowing for reactions to occur under milder conditions. pearson.com In this compound, the alkylamine substituent is attached at the 2-position of the thiophene ring.
Alkyl groups are generally considered activating substituents that direct incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org For a 2-substituted thiophene, the "ortho" position is C3 and the "para" position is C5. Electrophilic substitution on thiophene preferentially occurs at the α-carbon (C2 or C5) because the cationic intermediate formed is better stabilized by resonance, involving the sulfur atom's lone pairs, compared to attack at the β-carbon (C3 or C4). pearson.com
Given that the C2 position is already occupied by the (isopropylamino)methyl group, electrophilic attack is expected to be directed primarily to the C5 position. The substituent at C2, being weakly activating, enhances the electron density of the ring, facilitating the attack by an electrophile. The general mechanism involves the attack of the electrophile on the thiophene ring to form a resonance-stabilized cationic intermediate, known as a σ-complex, followed by the loss of a proton to restore aromaticity. brainly.in
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Substituted Thiophenes
| Reagent/Reaction Type | Expected Major Product (Substitution Position) |
|---|---|
| Nitration (HNO₃/H₂SO₄) | 5-Nitro-2-(...(isopropylamino)methyl)thiophene |
| Halogenation (Br₂/FeBr₃) | 5-Bromo-2-(...(isopropylamino)methyl)thiophene |
| Sulfonation (SO₃/H₂SO₄) | 5-Sulfonyl-2-(...(isopropylamino)methyl)thiophene |
Nucleophilic Substitution Involving the Amine Functional Group
The secondary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in nucleophilic substitution reactions, most notably N-alkylation. In these reactions, the amine attacks an electrophilic carbon atom, displacing a leaving group and forming a new carbon-nitrogen bond.
N-alkylation of secondary amines with alcohols, often termed the "borrowing hydrogen" methodology, is a sustainable synthetic route. lu.sersc.org This process can be catalyzed by various transition metal complexes, such as those of iridium or ruthenium, or simply by a base. rsc.orgorganic-chemistry.org The mechanism typically involves the initial oxidation of the alcohol to an aldehyde or ketone by the catalyst. The amine then condenses with the carbonyl compound to form an iminium ion, which is subsequently reduced by the hydrogen "borrowed" from the alcohol, regenerating the catalyst and yielding the tertiary amine. rsc.org
The reaction of this compound with an alkyl halide (e.g., methyl iodide) would also result in N-alkylation to form a tertiary amine. The reaction proceeds via a standard SN2 mechanism. masterorganicchemistry.com However, direct alkylation with alkyl halides can sometimes lead to overalkylation, forming a quaternary ammonium (B1175870) salt, although this is less common when starting from a secondary amine compared to a primary amine. masterorganicchemistry.com
Catalytic Transformations Mediated by this compound or its Derivatives
The structural features of this compound, specifically the nitrogen and sulfur heteroatoms, make it and its derivatives potential ligands for metal catalysts, influencing a variety of organic transformations.
Oxidative Coupling of Amines (e.g., to Imines)
The catalytic oxidation of amines to imines is a fundamental transformation in organic synthesis. This compound, as a secondary amine, can itself be a substrate for such reactions. More relevant to this section, derivatives of this amine can act as catalysts. For instance, covalent triazine frameworks incorporating thiophene units have been shown to be effective visible-light-driven heterogeneous photocatalysts for the oxidative coupling of amines. mdpi.com The mechanism involves the oxidation of an amine (like benzylamine) to an aldehyde, which then undergoes condensation with another amine molecule, followed by dehydration to yield the imine. mdpi.com The photocatalyst facilitates the transfer of a photogenerated electron to oxygen, forming a superoxide (B77818) radical anion which drives the reaction. mdpi.com
While this compound itself is a substrate, its incorporation into larger catalytic structures, such as polymers or frameworks, could leverage the electronic properties of the thiophene ring to mediate such oxidative coupling reactions.
Role in Metal-Organic Framework (MOF) Catalysis
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org Thiophene-containing ligands are increasingly used in MOF synthesis to enhance their properties for applications like gas storage and catalysis. acs.orgnih.gov The inclusion of thiophene can improve CO₂ uptake and selectivity, with the sulfur atoms playing a role in binding CO₂ through induced dipole interactions. acs.org
Derivatives of this compound, particularly those functionalized with carboxylic acid groups, could serve as multitopic linkers for constructing novel MOFs. The thiophene unit provides a rigid, aromatic component, while the amine group (or a derivative) can offer an additional coordination site or be a functional group within the pores. Thiophene-functionalized MOFs have demonstrated catalytic activity in reactions like the Biginelli reaction and CO₂ conversion, where the framework's Lewis acid (metal sites) and Lewis base (S/O/N atoms) sites are crucial for catalysis. acs.orgnih.gov Therefore, a MOF constructed with a ligand derived from this compound could potentially catalyze various organic transformations.
Table 2: Potential Catalytic Applications of MOFs with Thiophene-Amine Ligands
| Catalytic Reaction | Role of MOF Components |
|---|---|
| CO₂ Cycloaddition | Lewis acidic metal sites activate epoxides; Lewis basic S/N sites interact with CO₂. acs.org |
| Knoevenagel Condensation | Basic amine functionalities within the pores can act as base catalysts. wikipedia.org |
Hydrogenation Catalysis
The sulfur atom in the thiophene ring and the nitrogen of the amine group in this compound make it a potential bidentate or monodentate ligand for transition metal catalysts used in hydrogenation reactions. Chiral Schiff bases have been used as ligands in asymmetric catalysis, and thiophene-derived ligands have also found applications. wikipedia.org
Ruthenium-N-heterocyclic carbene complexes have been successfully used for the highly asymmetric hydrogenation of substituted thiophenes. acs.org A catalyst system incorporating a chiral ligand derived from this compound could potentially be employed for asymmetric hydrogenation of various substrates. The coordination of both the amine nitrogen and the thiophene sulfur to a metal center like ruthenium or iridium could create a well-defined chiral environment, enabling enantioselective reduction of prochiral ketones, imines, or alkenes.
Condensation Reactions and Schiff Base Formation
Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, typically water. The reaction of amines with carbonyl compounds (aldehydes and ketones) is a classic example.
While primary amines react with carbonyls to form stable imines (often called Schiff bases), secondary amines like this compound react to form enamines or iminium ions. libretexts.orgyoutube.comlibretexts.org The term Schiff base is sometimes broadly used, but the initial products differ. wikipedia.org
The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate. youtube.comlibretexts.org Proton transfer leads to a neutral carbinolamine. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.orglibretexts.org The lone pair on the nitrogen then expels the water molecule, forming a positively charged iminium ion . libretexts.orgkhanacademy.org If there is a proton on the α-carbon (the carbon adjacent to the carbonyl carbon), a base can remove it to form a neutral enamine , which is an alkene adjacent to an amine. libretexts.orgyoutube.com
Table 3: Intermediates and Products in Condensation of Amines with Carbonyls
| Amine Type | Carbonyl Reactant | Key Intermediate | Final Product (Neutral) |
|---|---|---|---|
| Primary Amine (R-NH₂) | Aldehyde/Ketone | Carbinolamine | Imine (Schiff Base) |
| Secondary Amine | Aldehyde/Ketone | Carbinolamine -> Iminium Ion | Enamine (if α-H present) |
The formation of Schiff bases from thiophene-2-carbaldehyde (B41791) and various amines is well-documented, highlighting the reactivity of the thiophene scaffold in these condensation reactions. nih.govacs.orgekb.eg In the case of this compound, it would serve as the amine component, reacting with various aldehydes and ketones to form the corresponding iminium ion intermediates, which are themselves useful electrophiles in other reactions, such as the Mannich reaction. wikipedia.org
Reactions with Other Functional Groups (e.g., Thiocyanates, Epoxides)
While specific research on the reactions of this compound with thiocyanates and epoxides is not extensively documented in publicly available literature, its reactivity can be predicted based on the known chemical behavior of secondary amines. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with electrophilic functional groups like those in epoxides and thiocyanates.
Reactions with Epoxides
The reaction of amines with epoxides, known as aminolysis, is a well-established method for the synthesis of β-amino alcohols. This reaction involves the nucleophilic ring-opening of the epoxide by the amine. The regioselectivity of the reaction with unsymmetrical epoxides is dependent on the reaction conditions.
Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. The amine, acting as a nucleophile, will attack the less sterically hindered carbon atom of the epoxide ring. Given the steric bulk of the isopropyl group on this compound, this pathway would be favored, leading to the formation of a specific regioisomer of the resulting β-amino alcohol.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate. The subsequent nucleophilic attack by the amine resembles an SN1 reaction, with the amine attacking the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. rsc.orgchemistrysteps.comlibretexts.orgjsynthchem.com
A general representation of this reaction is the ring-opening of various epoxides with amines to yield β-amino alcohols, a process that can be performed under metal- and solvent-free conditions mediated by acetic acid, leading to high yields and excellent regioselectivity. rsc.org For instance, the reaction of aryloxyepoxides with isopropylamine (B41738) has been shown to be an effective method for producing therapeutically useful aryloxypropanolamines. researchgate.net
Hypothetical Reaction with Propylene Oxide:
Reactants: this compound and Propylene oxide
Expected Product (under basic/neutral conditions): 1-((Propan-2-yl)(thiophen-2-ylmethyl)amino)propan-2-ol
Expected Product (under acidic conditions): 2-((Propan-2-yl)(thiophen-2-ylmethyl)amino)propan-1-ol
| Reactant 1 | Reactant 2 | Conditions | Expected Major Product | Product Class |
| This compound | Propylene Oxide | Basic / Neutral | 1-((Propan-2-yl)(thiophen-2-ylmethyl)amino)propan-2-ol | β-Amino Alcohol |
| This compound | Propylene Oxide | Acidic | 2-((Propan-2-yl)(thiophen-2-ylmethyl)amino)propan-1-ol | β-Amino Alcohol |
Reactions with Thiocyanates
The reaction of amines with thiocyanates is a common route to synthesize N-substituted thioureas. However, this reaction is most efficient with primary amines. The reaction of secondary amines, such as this compound, with thiocyanates is generally less straightforward and may require specific catalysts or reaction conditions.
In a typical reaction, the amine attacks the electrophilic carbon of the thiocyanate (B1210189) group. For primary amines, this readily leads to the formation of a thiourea (B124793) derivative. With a secondary amine, the formation of a trisubstituted thiourea is possible, but the reaction may be slower due to increased steric hindrance around the nitrogen atom.
It has been noted that aryl thiocyanate compounds are important building blocks for various bioactive compounds. nih.gov The synthesis of these compounds can be achieved through methods such as the reaction of anilines with ammonium thiocyanate. nih.gov While this highlights the reactivity of the thiocyanate group, direct reactions with secondary amines to form thioureas are less commonly reported in high yields without specific activation methods.
Hypothetical Reaction with an Alkyl Thiocyanate:
Reactants: this compound and an alkyl thiocyanate (R-SCN)
Potential Product: N-alkyl-N'-(propan-2-yl)-N'-(thiophen-2-ylmethyl)thiourea
| Reactant 1 | Reactant 2 | Potential Product | Product Class | Notes |
| This compound | Alkyl Thiocyanate (R-SCN) | N-alkyl-N'-(propan-2-yl)-N'-(thiophen-2-ylmethyl)thiourea | Trisubstituted Thiourea | Reaction may be slow and require specific catalysts due to the secondary nature and steric hindrance of the amine. |
Derivatization and Functionalization Strategies for Propan 2 Yl Thiophen 2 Ylmethyl Amine
Synthesis of Schiff Base Derivatives from Thiophene-2-carbaldehyde (B41791)
The synthesis of Schiff bases, or imines, is a fundamental derivatization strategy for primary and secondary amines. The reaction of Propan-2-yl(thiophen-2-ylmethyl)amine with an aldehyde or ketone results in the formation of an iminium ion, as the secondary amine cannot form a neutral imine. A prominent example involves the condensation reaction with thiophene-2-carbaldehyde.
This reaction is typically carried out in an organic solvent such as ethanol (B145695) or dichloromethane. orientjchem.orgnih.gov Often, a few drops of an acid catalyst, like concentrated sulfuric acid, are added to facilitate the dehydration process. orientjchem.org The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate, which then dehydrates to form the corresponding iminium salt.
The general reaction is as follows: this compound + Thiophene-2-carbaldehyde ⇌ [Iminium Cation] + H₂O
These resulting iminium salts, featuring two thiophene (B33073) moieties, are of interest for their potential coordination chemistry and as intermediates for further synthetic transformations. nih.govacs.org
Table 1: Synthesis of Schiff Base (Iminium) Derivative
| Reactant 1 | Reactant 2 | Common Conditions | Product Type |
| This compound | Thiophene-2-carbaldehyde | Ethanol, Acid Catalyst, Reflux | Iminium Salt |
Formation of Thiourea (B124793) Derivatives
Thiourea derivatives are a significant class of compounds known for their wide range of applications, including in coordination chemistry and medicinal research. mdpi.commdpi.comksu.edu.tr The secondary amine of this compound can be readily converted into a thiourea moiety.
The most common method for synthesizing N,N-disubstituted thioureas is the reaction of a secondary amine with an isothiocyanate (R-N=C=S). organic-chemistry.org The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. This reaction is typically efficient and proceeds under mild conditions.
An alternative approach involves using carbon disulfide in the presence of a base, followed by reaction with another amine, although this is more commonly used for symmetrical thioureas. organic-chemistry.org For unsymmetrical derivatives, the isothiocyanate route is generally preferred. By selecting different isothiocyanates, a diverse library of thiourea derivatives can be generated from the parent amine.
Table 2: Examples of Thiourea Derivative Synthesis
| Amine | Reagent | Resulting Derivative Structure |
| This compound | Phenyl isothiocyanate | N-phenyl-N'-(propan-2-yl)-N'-(thiophen-2-ylmethyl)thiourea |
| This compound | Methyl isothiocyanate | N-methyl-N'-(propan-2-yl)-N'-(thiophen-2-ylmethyl)thiourea |
| This compound | Allyl isothiocyanate | N-allyl-N'-(propan-2-yl)-N'-(thiophen-2-ylmethyl)thiourea |
Preparation of Triazole-Containing Analogues
Triazole rings are important structural motifs in medicinal chemistry and materials science. peerj.commdpi.com Incorporating a 1,2,3-triazole ring into the this compound structure can be effectively achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov
This strategy requires a two-step process. First, the parent amine must be functionalized with either an alkyne or an azide (B81097) group. For instance, the amine can be acylated using a reagent like propargyl chloride or an activated propargynoic acid to introduce a terminal alkyne.
In the second step, this alkyne-functionalized intermediate is reacted with an organic azide (R-N₃) in the presence of a copper(I) catalyst. This reaction is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The versatility of this method allows for the introduction of a wide variety of substituents (R-groups) via the azide partner, enabling the creation of a large array of novel triazole-containing analogues.
Table 3: Strategy for Triazole Analogue Synthesis via CuAAC
| Step | Description | Reactants | Product |
| 1 | Alkyne Functionalization | This compound, Propargyl halide/acid | N-(prop-2-yn-1-yl)-N-(propan-2-yl)thiophen-2-ylmethanamine derivative |
| 2 | Click Reaction | Alkyne-functionalized intermediate, Organic Azide (e.g., Benzyl azide) | 1,4-disubstituted 1,2,3-triazole analogue |
Design and Synthesis of Pincer Ligands with Thiophene-Amine Scaffolds
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, forming highly stable organometallic complexes. researchgate.net The this compound scaffold is a promising candidate for the development of novel pincer ligands, where the thiophene sulfur and the amine nitrogen can act as two of the three donor atoms.
A common strategy to form a pincer complex involves the cyclometalation of a ligand precursor. rsc.org For the thiophene-amine scaffold, a synthetic design could involve the following:
Introduction of a Second Donor Arm: The secondary amine can be functionalized to introduce a third potential donor group. This could be a phosphine (B1218219), another amine, or an N-heterocyclic carbene precursor.
Directed C-H Activation: The thiophene ring can undergo C-H activation at the C3 position, adjacent to the sulfur atom, to form a metal-carbon bond. This process is often directed by the coordination of the amine and the third donor arm to the metal center.
The resulting complex would feature the metal center held in a rigid pincer framework by S, N, and C (or another heteroatom) donors. These types of complexes are of significant interest for their applications in catalysis. researchgate.netrsc.org While specific examples starting from this compound are not detailed in the literature, the principles of pincer ligand design are well-established and applicable to this scaffold. wisconsin.edu
Advanced Functionalization for Tailored Properties
Beyond derivatization at the amine, the thiophene ring itself offers opportunities for advanced functionalization to fine-tune the molecule's properties. The versatility and ease of functionalization of thiophene make it a valuable building block for functional materials. researchgate.netnih.gov
Key strategies include:
Electrophilic Substitution: The thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position (para to the methylene (B1212753) group), which is the most activated position. Reactions such as halogenation (bromination, iodination) can be performed selectively.
Metal-Catalyzed Cross-Coupling: Once halogenated, the thiophene ring can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. diva-portal.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly altering the electronic and steric properties of the molecule.
Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalization like halogenation. nih.gov This approach offers a more atom-economical route to creating complex substituted thiophenes.
These advanced functionalization techniques enable the tailoring of properties such as fluorescence, conductivity, and biological activity, opening up applications in materials science and medicinal chemistry. researchgate.netchemrxiv.org
Supramolecular Chemistry and Self Assembly of Thiophene Amine Systems
Investigation of Non-covalent Interactions
Non-covalent interactions are the cornerstone of supramolecular chemistry, providing the directional cues for molecular self-assembly. In thiophene-amine structures, a hierarchy of these interactions, including halogen bonding, π-π stacking, and hydrogen bonding, collectively stabilizes the resulting architectures. rsc.orgnih.gov
Halogen bonding is a highly directional, σ-hole-based interaction that has emerged as a powerful tool in crystal engineering. rsc.org In thiophene-based systems, functionalization with halogen atoms (typically iodine) allows for predictable self-assembly through interactions with Lewis basic sites, such as the nitrogen atom of an amine or the sulfur heteroatom of the thiophene (B33073) ring. rsc.orgulb.ac.be
Co-crystallization of thiophene derivatives containing a pyridyl ring (as a nitrogen-based acceptor) with diiodoperfluorinated compounds has demonstrated the prevalence of the N···I halogen bond. ulb.ac.be This interaction is characterized by a short contact distance, often around 80% of the sum of the van der Waals radii, and a nearly linear angle (C-I···N), confirming its strength and directionality. ulb.ac.be
Table 1: Representative Parameters for Halogen and Chalcogen Bonds in Thiophene-Based Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (% of vdW radii sum) | Typical Angle (°) | Interaction Energy (kJ mol⁻¹) |
|---|---|---|---|---|---|
| Halogen Bond | C-I | N | ~78-80% | ~170-178 | -26.3 to -56.0 tuni.fi |
| Chalcogen Bond | C-S | N | --- | --- | ~ -12.5 (DFT) rsc.org |
| Chalcogen Bond | C-S | S | --- | --- | --- |
Data compiled from studies on various functionalized thiophene derivatives. rsc.orgulb.ac.betuni.fi
The aromatic nature of the thiophene ring facilitates π-π stacking, a crucial non-covalent interaction that drives the organization of thiophene-based molecules into columnar or lamellar structures. rsc.orgacs.orgresearchgate.net These interactions are fundamental to the electronic properties of organic semiconductors, as the degree of orbital overlap between stacked rings dictates charge carrier mobility. bohrium.com
In thiophene oligomers and polymers, π-stacking acts synergistically with other forces to promote self-assembly. nih.gov The energetics and geometry of these stacks can be finely tuned by chemical modification of the thiophene backbone. bohrium.com Studies using ab initio quantum chemistry methods have provided a detailed description of the mechanisms and energetics involved in the dimerization of thiophene units, highlighting the importance of electronic correlations and environmental effects in stabilizing the π-stacked aggregates. bohrium.com The presence of π-stacked aggregates can even be detected in solution using NMR spectroscopy, where characteristic shielded components in the aromatic region indicate their formation. acs.org
The amine moiety in thiophene-amine systems is a potent hydrogen bond donor, capable of forming robust networks that guide molecular assembly. nih.gov In concert with π-π stacking, hydrogen bonding provides a powerful directional influence, leading to the formation of highly ordered, one-dimensional nanostructures. nih.gov
Formation of Supramolecular Architectures
The culmination of directional non-covalent interactions is the spontaneous formation of well-defined, large-scale supramolecular structures. Thiophene-amine systems can be designed to assemble into a variety of architectures, from two-dimensional crystalline layers to one-dimensional nanowires and ribbons.
The self-organization of thiophene derivatives on solid substrates can lead to the formation of 2D crystalline structures. uh.edu This process is highly dependent on the interplay between molecule-molecule and molecule-substrate interactions, as well as the specific preparation methods used. uh.edu For instance, dendritic thiophene derivatives have been shown to form 2D crystals on graphite (B72142) surfaces, a process influenced by the molecular shape, size, and the presence of van der Waals forces from alkyl chains. uh.edu
More recently, thiophene-based organic cations have been utilized as spacers in the A-site engineering of perovskites to create 2D/3D mixed-phase materials. polyu.edu.hkpolyu.edu.hk The use of cations like 2-(thiophen-3-yl)ethan-1-aminium enables compact crystal packing of the inorganic layers, which can enhance carrier mobility and improve the efficiency and stability of solar cell devices. polyu.edu.hkpolyu.edu.hk This demonstrates how the structural properties of thiophene-amines can be harnessed to direct the formation of functional 2D materials.
The synergistic action of π-π stacking and hydrogen bonding is particularly effective in directing the self-assembly of thiophene-based molecules into one-dimensional nanostructures, such as nanowires and nanoribbons. nih.govresearchgate.net Hairpin-shaped molecules containing sexithiophene units have been shown to form organogels composed of nanofibers with uniform diameters. nih.gov Spectroscopic analysis reveals that the assembly is driven by both π-π interactions between the thiophene moieties and hydrogen bonding among amide groups. nih.gov
Similarly, thiophene-peptide hybrid compounds have been designed to self-assemble into amyloid-like fibrillar aggregates, or molecular nanowires, in organic solvents. uni-ulm.denih.gov These nanostructures hold promise for applications in organic electronics and sensor design, combining the semiconducting properties of oligothiophenes with the stimuli-responsive self-assembly behavior of peptides. nih.gov The morphology of these nano/microfibers can be independent of the deposition substrate, allowing for the creation of optoelectronically suitable structures for device applications. nih.gov
Self-Assembly into Nanoparticle Aggregates
The formation of nanoparticle aggregates from thiophene-based molecules is a widely observed phenomenon driven by solvophobic effects and intermolecular interactions. While direct studies on Propan-2-yl(thiophen-2-ylmethyl)amine are not extensively documented in the reviewed literature, the behavior of analogous thiophene derivatives provides significant insight into the process.
For instance, research on a thiophene-based α-cyanostyrene-derivative (TPPA) demonstrated its capacity to self-assemble into nanoparticles when dissolved in organic solvents like THF or DMSO. nih.gov This process is accompanied by strong fluorescence emission, highlighting the potential for creating optically active nanomaterials. nih.gov The aggregation is often induced by changing the solvent composition, such as by adding a poor solvent (e.g., water) to a solution of the molecules in a good solvent (e.g., THF or DMSO). nih.gov
The morphology of the resulting aggregates is highly sensitive to the solvent conditions. In the case of TPPA in a THF/H₂O mixture, an increase in the water fraction from 0% to 90% caused a morphological transition from nanoparticles to oblong-shaped nanoparticles and eventually to nanofibers. nih.gov This demonstrates that the solvent environment plays a critical role in directing the self-assembly pathway. nih.gov Similarly, dendritic thiophene derivatives have been observed to form globular, nanoparticle-like aggregates on surfaces like mica. nih.gov
The following table summarizes the observed morphological changes of the thiophene derivative TPPA in response to varying solvent compositions, as documented by scanning electron microscopy (SEM).
| Solvent System | Water Fraction (%) | Observed Morphology |
| THF/H₂O | 0 - 70 | Nanoparticles |
| THF/H₂O | >70 - 90 | Oblong-shaped Nanoparticles |
| THF/H₂O | 90 | Nanofibers |
This interactive table illustrates the influence of solvent polarity on the self-assembled structures of a model thiophene compound. nih.gov
Influence of Molecular Design on Supramolecular Organization
The precise architecture of a self-assembled system is not accidental; it is encoded in the molecular structure of its constituent parts. The design of the thiophene-amine molecule itself—its size, shape, and the nature of its functional groups—profoundly influences the resulting supramolecular organization. nih.govresearchgate.netrsc.org
Several key factors inherent to the molecular design dictate the nature of the assembly:
Non-covalent Intermolecular Interactions: The type and strength of interactions such as hydrogen bonding, π-π stacking, and van der Waals forces are crucial. The amine group in thiophene-amine systems is a key site for hydrogen bonding, while the thiophene ring facilitates π-stacking. The interplay between these forces directs the specific geometry of the assembly. mdpi.com
Alkyl Chain Substituents: The presence and length of alkyl chains attached to the core molecule can significantly alter the supramolecular structure. Varying the alkyl chain length on a thiophene dendrimer was shown to enable a transition from nanowire formation to the creation of 2-D crystals on a graphite surface. nih.gov
Substrate Interaction: The nature of the surface on which the self-assembly occurs can guide the organization. Molecule-substrate interactions can compete with or complement molecule-molecule interactions, leading to different structures on different surfaces. nih.gov For instance, one thiophene dendrimer formed globular aggregates on a mica surface but assembled into nanowires on graphite. nih.gov The electronic properties of metal substrates like gold, silver, or copper can also strongly influence the assembly and electronic structure of adsorbed thiophene derivatives. mdpi.com
The following table outlines key molecular design factors and their observed impact on the supramolecular organization of various thiophene-based systems.
| Molecular Design Factor | Specific Modification | Resulting Supramolecular Structure |
| Molecular Size | Increasing dendrimer generation (e.g., from 14T-1 to 30T) | Transition from globular aggregates/nanowires to 2-D crystals. nih.gov |
| Alkyl Chains | Varying alkyl chain length on a thiophene dendrimer | Enabled formation of 2-D crystals instead of other nanostructures. nih.gov |
| Substrate | Deposition on mica vs. graphite | Formation of globular aggregates vs. nanowires for the same molecule. nih.gov |
| Solvent Polarity | Increasing water content in THF/DMSO solution | Morphological change from nanoparticles to nanofibers. nih.gov |
This interactive table summarizes how rational molecular design and control of external conditions can be used to tune the final supramolecular architecture of thiophene-based systems. nih.govnih.gov
Applications of Propan 2 Yl Thiophen 2 Ylmethyl Amine in Advanced Chemical Systems and Materials Science
Organic Electronics and Optoelectronics
Thiophene-based molecules are foundational in the field of organic electronics due to their excellent semiconducting properties, which are tunable through chemical modification. The incorporation of an amine group, as seen in Propan-2-yl(thiophen-2-ylmethyl)amine, can further modulate these electronic characteristics.
Role of π-Conjugation and Electron Delocalization
The thiophene (B33073) ring is the cornerstone of the electronic properties of this compound. This five-membered aromatic heterocycle possesses a π-conjugated system, where the p-orbitals of the carbon and sulfur atoms overlap, allowing for the delocalization of electrons across the ring. scielo.br This electron delocalization is fundamental to the ability of thiophene-based materials to transport charge. nih.gov
The extent of π-conjugation directly influences the electronic and optical properties of the material. In oligomers and polymers of thiophene, extending the conjugation length (the number of connected thiophene rings) leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br This reduction in the band gap typically results in a red-shift of the material's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. scielo.brrsc.org While this compound is a small molecule, the principles of π-conjugation within its thiophene core are the basis for its potential in electronic applications. The amine substituent can also influence this electronic structure through inductive and resonance effects.
Charge Transport Properties and Light Emission Characteristics
The charge transport in organic semiconductors is often described by a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. acs.org For efficient charge transport, a high degree of molecular ordering and significant intermolecular electronic coupling are desirable. Thiophene derivatives have been extensively studied for their charge transport capabilities, with some demonstrating high charge carrier mobilities. acs.orgrsc.org The molecular packing in the solid state is crucial, and the isopropyl and methylbenzyl groups of this compound would play a significant role in determining this packing.
The light-emitting, or fluorescent, properties of thiophene-based materials are also of great interest. nih.govrsc.org While simple thiophenes often have low fluorescence quantum yields, their emission can be enhanced through various chemical strategies. nih.govrsc.org The emission color of thiophene derivatives can be tuned across the visible spectrum by modifying the molecular structure to alter the HOMO-LUMO gap. runlongfragrance.com The amine group in this compound could potentially enhance fluorescence through intramolecular charge transfer (ICT) mechanisms, a phenomenon observed in many donor-acceptor molecules. rsc.org
Below is a table summarizing typical photophysical properties of some thiophene-based materials, illustrating the range of characteristics that can be achieved.
| Property | Typical Range for Thiophene Derivatives | Reference |
| Absorption Maximum (λmax) | 350 - 600 nm | nih.gov |
| Emission Maximum (λem) | 400 - 700 nm | nih.govrsc.org |
| Fluorescence Quantum Yield | 0.1 - 0.9 | nih.govrsc.org |
| Hole Mobility | 10⁻⁵ - 1 cm²/Vs | acs.orgrsc.org |
Potential in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of organic electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. iaea.org Thiophene-based materials are among the most successful organic semiconductors for OFETs, with some derivatives achieving mobilities comparable to amorphous silicon. nih.govtcichemicals.com The ability to process these materials from solution is a significant advantage for fabricating large-area and flexible electronics. The structure of this compound suggests it could be a solution-processable material, and its charge transport properties would be key to its potential in OFET applications.
Organic Light-Emitting Diodes (OLEDs): OLEDs are revolutionizing display and lighting technologies. The emissive layer of an OLED is composed of organic molecules that emit light when electrically excited. Thiophene derivatives are utilized as emitters in OLEDs due to their tunable and often bright fluorescence. runlongfragrance.comnih.govaip.org By incorporating different functional groups, the emission color and efficiency of thiophene-based emitters can be precisely controlled. rsc.orgnih.gov The potential light-emitting characteristics of this compound make it a candidate for investigation as an emitter in OLEDs.
The following table presents representative performance metrics for OFETs and OLEDs that utilize thiophene-based materials.
| Device | Performance Metric | Typical Values for Thiophene-Based Materials | Reference |
| OFET | Hole Mobility (µh) | 0.1 - 1.0 cm²/Vs | nih.govtcichemicals.com |
| OFET | On/Off Ratio | > 10⁶ | nih.gov |
| OLED | External Quantum Efficiency (EQE) | 5 - 35% | rsc.orgnih.gov |
| OLED | Maximum Luminance (cd/m²) | > 10,000 | beilstein-archives.org |
Chemosensing Applications
The ability of the thiophene ring and the amine group to interact with various chemical species makes this compound a promising candidate for the development of chemosensors. Fluorescent chemosensors are particularly attractive due to their high sensitivity and the ability to provide a visual response. researchgate.net
Development of Fluorescent Chemosensors for Metal Ions and Anions
Thiophene derivatives have been successfully employed as fluorescent chemosensors for a variety of metal ions, including heavy and transition metals like Cu²⁺, Cd²⁺, and Zn²⁺. acs.orgnih.govmdpi.comrsc.org The sensing mechanism often involves the coordination of the metal ion to heteroatoms (like the sulfur in the thiophene ring and the nitrogen in the amine group) within the sensor molecule. This binding event can alter the electronic structure of the molecule, leading to a change in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. mdpi.com
Similarly, thiophene-based sensors have been developed for the detection of anions, such as cyanide (CN⁻). mdpi.commdpi.com The interaction with anions can occur through various mechanisms, including hydrogen bonding with the N-H group of the amine or through chemical reactions that modify the fluorophore. mdpi.comrsc.org The combination of the thiophene and amine moieties in this compound provides potential binding sites for both cations and anions, making it a versatile scaffold for sensor design.
Detection and Quantification of Organic Compounds
Beyond ions, fluorescent chemosensors based on thiophene have been explored for the detection of small organic molecules. For instance, the interaction between a thiophene-containing fluorescent polymer and an amine-containing organic molecule has been shown to result in a "turn-on" fluorescence response. researchgate.net This suggests that this compound could potentially be used to detect specific organic analytes through non-covalent interactions that modulate its fluorescence. The selectivity of such a sensor would be dictated by the specific shape, size, and chemical functionality of the binding pocket created by the sensor molecule.
The table below provides examples of analytes detected by thiophene-based fluorescent chemosensors and their typical limits of detection (LOD).
| Analyte | Limit of Detection (LOD) | Reference |
| Cd²⁺ | 2.25 nM | nih.gov |
| Zn²⁺ | 2.55 µM | mdpi.com |
| CN⁻ | 44.6 µM | mdpi.com |
| Cu²⁺ | 1.3 - 2 ppm | rsc.org |
Based on a comprehensive search, there is currently a lack of specific, in-depth research literature detailing the direct applications of This compound in the fields of catalysis and polymeric materials science as outlined in the requested article structure.
The available information primarily consists of chemical database entries and supplier catalogues, which confirm the compound's existence and basic properties. However, detailed studies on its catalytic activity or its integration into functional macromolecules and polymeric materials are not present in the public domain based on the conducted searches. General literature on thiophene derivatives suggests a wide range of applications in materials science and catalysis, but these findings are not specific to this compound.
Conclusion and Future Research Directions
Summary of Key Academic Contributions in Propan-2-yl(thiophen-2-ylmethyl)amine Research
Direct academic contributions focusing exclusively on this compound are limited in the current body of scientific literature. However, the academic contributions to the broader class of thiophene-amines provide a foundational context for understanding its potential significance. Research in this area has primarily focused on:
Synthetic Methodologies: A significant body of research has been dedicated to the development of efficient synthetic routes to thiophene-amine derivatives. These methods, such as reductive amination of thiophene (B33073) aldehydes and ketones, offer versatile pathways to a wide range of substituted amines. The Gewald reaction is a notable method for the synthesis of 2-aminothiophenes, which are precursors to more complex derivatives. derpharmachemica.com
Medicinal Chemistry: Thiophene-containing compounds have been extensively investigated for their therapeutic potential. Derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.govresearchgate.netnih.govrsc.org The thiophene ring is considered a bioisostere of the benzene (B151609) ring, often leading to improved pharmacological profiles. nih.gov
Materials Science: In the realm of materials science, thiophene-based molecules are integral to the development of organic electronics. wiley.comnih.gov Their ability to form conjugated systems makes them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org The incorporation of amine functionalities can further modulate the electronic properties of these materials.
The table below summarizes the key research areas and findings for the broader class of thiophene-amine compounds, which provide a framework for the potential contributions of this compound.
| Research Area | Key Contributions and Findings |
| Synthetic Chemistry | Development of versatile synthetic routes like reductive amination and Gewald synthesis for producing a diverse library of thiophene-amines. derpharmachemica.com |
| Medicinal Chemistry | Identification of thiophene-amine scaffolds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govrsc.org |
| Materials Science | Utilization of thiophene-based structures in the design of organic semiconductors for applications in OFETs, OPVs, and OLEDs. wiley.comnih.govbeilstein-journals.org |
Identified Gaps and Unexplored Research Avenues
The most significant gap in the current research landscape is the lack of specific studies dedicated to this compound. This presents a multitude of unexplored research avenues that could yield valuable scientific insights. Key areas for future investigation include:
Comprehensive Characterization: A thorough investigation of the physicochemical properties of this compound is warranted. This includes detailed spectroscopic analysis (NMR, IR, MS), crystallographic studies to understand its solid-state structure, and computational modeling to predict its electronic and conformational properties.
Biological Activity Screening: Given the broad spectrum of biological activities exhibited by thiophene-amine derivatives, a systematic screening of this compound against various biological targets is a logical next step. This could uncover potential applications in areas such as antimicrobial, anticancer, or anti-inflammatory therapies. nih.govnih.gov
Catalytic Applications: The amine functionality in this compound suggests its potential use as a ligand in catalysis. Research into its coordination chemistry with various transition metals could lead to the development of novel catalysts for organic transformations.
Polymer Chemistry: The molecule could serve as a functional monomer for the synthesis of novel polymers. The thiophene unit can be incorporated into a polymer backbone to create conjugated materials, while the amine group can be used for further functionalization or to influence the polymer's properties. beilstein-journals.org
The following table outlines the identified research gaps and suggests corresponding research avenues.
| Identified Gap | Unexplored Research Avenue |
| Lack of specific data | Detailed physicochemical and spectroscopic characterization. |
| Unknown biological profile | Systematic screening for antimicrobial, anticancer, and other biological activities. |
| Unexplored reactivity | Investigation of its potential as a ligand in catalysis and in the synthesis of novel coordination compounds. |
| Potential as a building block | Use as a monomer for the synthesis of functional polymers and materials. beilstein-journals.org |
Prospective Advancements and Interdisciplinary Opportunities for Thiophene-Amine Chemistry
The future of thiophene-amine chemistry is poised for significant advancements, driven by the demand for novel functional molecules in various scientific disciplines. This compound, as a representative of this class, could play a role in these future developments.
Drug Discovery and Development: The continued exploration of thiophene-amines as "privileged scaffolds" in medicinal chemistry is expected to yield new drug candidates with improved efficacy and selectivity. nih.govrsc.org Interdisciplinary collaborations between synthetic chemists and biologists will be crucial for identifying novel therapeutic targets and designing molecules with optimized pharmacological properties.
Organic and Flexible Electronics: The design and synthesis of novel thiophene-amine-based materials will continue to drive innovation in organic electronics. wiley.comnih.gov By fine-tuning the molecular structure, researchers can modulate the electronic properties of these materials for specific applications, such as more efficient solar cells or flexible displays. This will require close collaboration between chemists, physicists, and engineers.
Advanced Materials and Sensors: The functionalization of thiophene-amines can lead to the development of smart materials and chemical sensors. The amine group can act as a recognition site for specific analytes, while the thiophene unit can provide a signaling mechanism. This opens up opportunities in environmental monitoring, medical diagnostics, and industrial process control.
Green Chemistry and Catalysis: The development of more sustainable synthetic methods for thiophene-amines and their application in catalysis aligns with the principles of green chemistry. The use of these compounds as organocatalysts or as ligands for earth-abundant metal catalysts could reduce the environmental impact of chemical processes.
The interdisciplinary nature of these future directions is summarized in the table below.
| Prospective Advancement | Interdisciplinary Opportunities |
| Novel Therapeutics | Collaboration between synthetic chemists, pharmacologists, and biologists for drug design and testing. |
| Next-Generation Electronics | Integration of chemistry, physics, and engineering for the development of advanced organic electronic devices. wiley.comnih.gov |
| Smart Materials and Sensors | Synergy between materials science, analytical chemistry, and nanotechnology for the creation of responsive systems. |
| Sustainable Chemistry | Application of green chemistry principles in the synthesis and catalytic use of thiophene-amines, involving organic and inorganic chemists. |
Q & A
Q. Key Variables :
| Parameter | Impact on Yield/Purity |
|---|---|
| Solvent polarity | Higher polarity improves ionic intermediate stability |
| Temperature | Elevated temps (80–100°C) accelerate substitution but may degrade sensitive groups |
| Catalyst loading | Excess catalyst (≥5 mol%) can reduce side products in reductive amination |
Optimization Tip : Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and prevent over-reduction .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies amine proton environments (δ 1.0–2.5 ppm for isopropyl groups) and thiophene aromatic signals (δ 6.5–7.5 ppm). 2D NMR (e.g., COSY, HSQC) resolves coupling patterns .
- X-ray Crystallography : Resolves stereochemistry and supramolecular interactions (e.g., C–H···π bonds between thiophene rings). Use SHELXL for refinement and Olex2 for structure visualization .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₁₃NS; calc. 167.08 g/mol) and fragments (e.g., loss of isopropyl group at m/z 124) .
How can density functional theory (DFT) be optimized to predict the electronic structure and reactivity of this compound?
Advanced Research Question
- Functional Selection : Hybrid functionals like B3LYP (20% exact exchange) balance accuracy and computational cost for thermochemical properties (e.g., bond dissociation energies) .
- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations. Larger sets (e.g., cc-pVTZ) improve electron correlation but increase runtime .
- Validation : Compare computed IR spectra with experimental data to calibrate scaling factors (average deviation <10 cm⁻¹) .
Q. Example Output :
| Property | B3LYP/6-311++G(d,p) | Experimental |
|---|---|---|
| C–S Bond Length (Å) | 1.74 | 1.72 |
| N–C Stretch (cm⁻¹) | 1120 | 1105 |
What strategies can resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction energetics)?
Advanced Research Question
- Error Source Analysis :
- Multivariate Calibration : Use machine learning (e.g., Bayesian optimization) to weight DFT functionals against experimental benchmarks .
Case Study : Discrepancies in amine pKa predictions (±1.5 units) are resolved by adding explicit water molecules in solvation models .
What enantioselective synthesis methods are applicable to this compound, and how is enantiomeric excess quantified?
Advanced Research Question
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric reductive amination (up to 90% ee) .
- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm separates enantiomers. Calibrate retention times against racemic mixtures .
- Circular Dichroism (CD) : Monitor Cotton effects at 210–230 nm to confirm absolute configuration .
Optimization : Increase ee by lowering reaction temperature (e.g., –20°C) to reduce kinetic resolution .
How does the thiophene ring influence the compound’s supramolecular interactions in crystal packing?
Advanced Research Question
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% C–H···π, 8% S···H interactions) using CrystalExplorer .
- π-Stacking : Thiophene rings adopt offset stacking (3.5–4.0 Å spacing) to minimize steric clashes, confirmed via X-ray .
- Hydrogen Bonding : N–H···S interactions stabilize dimer formation in the solid state (bond angle ~150°) .
What are the key reactivity patterns of this compound in nucleophilic and electrophilic reactions?
Basic Research Question
- Nucleophilic Reactivity : The amine reacts with acyl chlorides to form amides (e.g., acetic anhydride yields N-acetyl derivatives at 60°C) .
- Electrophilic Substitution : Thiophene undergoes bromination at the 5-position (directed by the methylamine group) using NBS in CCl₄ .
Q. Side Reactions :
| Reaction | Byproduct Mitigation |
|---|---|
| Over-alkylation | Use stoichiometric amine excess |
| Oxidation | Add antioxidants (e.g., BHT) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
